A Technical Guide to the Solubility Profiling of N,N,1-Trimethyl-1H-imidazole-2-carboxamide in Organic Solvents
A Technical Guide to the Solubility Profiling of N,N,1-Trimethyl-1H-imidazole-2-carboxamide in Organic Solvents
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. This parameter is critical for reaction optimization, purification strategies, formulation development, and ensuring data quality in screening assays. This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of N,N,1-Trimethyl-1H-imidazole-2-carboxamide. We will delve into the physicochemical properties of the target molecule, the fundamental principles governing solubility, and provide a detailed, field-proven protocol for the isothermal equilibrium shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and structurally related compounds.
Introduction
N,N,1-Trimethyl-1H-imidazole-2-carboxamide belongs to the imidazole carboxamide class of compounds. This scaffold is of significant interest in medicinal chemistry due to the versatile roles of the imidazole ring in biological systems and the stability and hydrogen-bonding capabilities of the carboxamide group.[1] Carboxamides are present in over 25% of known drugs, valued for their chemical stability and ability to act as both hydrogen-bond acceptors and donors.[1] Understanding the solubility of N,N,1-Trimethyl-1H-imidazole-2-carboxamide is paramount for its effective use, whether as a synthetic intermediate or a potential active pharmaceutical ingredient (API). Poor solubility can hinder biological testing, lead to inaccurate structure-activity relationship (SAR) data, and present significant challenges for formulation and delivery.[2][3]
This guide provides both the theoretical context and a practical, step-by-step methodology to accurately quantify the solubility of this compound across a range of relevant organic solvents.
Physicochemical Properties of N,N,1-Trimethyl-1H-imidazole-2-carboxamide
A molecule's structure dictates its physical properties, which in turn govern its solubility. A thorough analysis of the target compound is the first step in predicting its behavior.
Structure:
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Molecular Formula: C₇H₁₁N₃O
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Molecular Weight: 153.18 g/mol
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Key Features:
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Imidazole Ring: A polar, aromatic heterocyclic ring. The 1-methyl substitution prevents tautomerization and removes the acidic N-H proton present in unsubstituted imidazole.[4]
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Carboxamide Group: A tertiary amide (-C(O)N(CH₃)₂). The carbonyl oxygen is a hydrogen bond acceptor. Unlike primary or secondary amides, there are no amide N-H protons, precluding its function as a hydrogen bond donor.
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Methyl Groups: The N,N-dimethyl and N-methyl groups add lipophilicity to the molecule.
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Predicted Solubility Behavior: Based on its structure, N,N,1-Trimethyl-1H-imidazole-2-carboxamide is a polar molecule. The presence of the imidazole ring and the carbonyl group suggests it will have favorable interactions with polar solvents. However, the absence of hydrogen bond donating capabilities and the presence of three methyl groups will also allow for some solubility in less polar environments. We can anticipate poor solubility in non-polar aliphatic solvents like hexane and higher solubility in polar aprotic solvents (like acetone or ethyl acetate) and polar protic solvents (like alcohols).
Principles of Solubility in Organic Solvents
Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system. At a molecular level, it is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful simplification of these complex interactions.
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Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds. They effectively solvate polar solutes by engaging in dipole-dipole interactions or hydrogen bonding.
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Non-Polar Solvents: These solvents have low dipole moments and primarily interact through weaker London dispersion forces. They are effective at dissolving non-polar solutes.
For N,N,1-Trimethyl-1H-imidazole-2-carboxamide, its solubility in a given organic solvent will depend on the solvent's ability to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are useful, empirical measurement is required for definitive data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5][6] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing the most reliable and reproducible solubility value.[6]
Core Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring the data generated is accurate and trustworthy. It is based on established principles recommended by regulatory bodies and widely used in the pharmaceutical industry.[5]
Objective: To determine the concentration of N,N,1-Trimethyl-1H-imidazole-2-carboxamide in a saturated solution of a given organic solvent at a constant temperature.
Materials:
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N,N,1-Trimethyl-1H-imidazole-2-carboxamide (solid, >98% purity)
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Selected organic solvents (HPLC grade or equivalent)
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Glass vials with PTFE-lined screw caps
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Orbital shaker with temperature control
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Analytical balance
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Volumetric flasks and pipettes
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Syringes and 0.22 µm or 0.45 µm syringe filters (ensure filter material is compatible with the solvent)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
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Preparation of Saturated Solutions: a. Add an excess of solid N,N,1-Trimethyl-1H-imidazole-2-carboxamide to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 1-2 mL of the solvent.[5] b. Add the selected organic solvent to the vial. c. Securely cap the vials. d. Prepare each solvent condition in triplicate to assess variability.
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Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. b. Allow the samples to equilibrate for at least 24 hours. Causality Note: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may result in the measurement of kinetic solubility from supersaturated solutions, which can overestimate the true solubility.[5][7]
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Sample Collection and Preparation: a. After equilibration, stop the shaker and allow the vials to stand undisturbed for 1-2 hours for the excess solid to sediment.[5] b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Causality Note: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.
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Sample Analysis (Quantification by HPLC-UV): a. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately. b. Prepare a series of calibration standards of known concentrations from a stock solution of the compound. c. Analyze the calibration standards and the diluted samples by HPLC-UV. The analytical method must be validated for its intended purpose, covering parameters like linearity, accuracy, and precision as outlined in ICH Q2(R1) guidelines.[8][9] d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve.
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Calculation: a. Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, typically mg/mL or mol/L.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation.
Table 1: Solubility of N,N,1-Trimethyl-1H-imidazole-2-carboxamide in Selected Organic Solvents at 25 °C
| Solvent | Polarity Index (P')[10][11] | Solvent Type | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| n-Heptane | 0.1 | Non-polar Aliphatic | [Insert experimental data] | [Insert experimental data] |
| Toluene | 2.4 | Non-polar Aromatic | [Insert experimental data] | [Insert experimental data] |
| Dichloromethane | 3.1 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| Ethyl Acetate | 4.4 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| Acetone | 5.1 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| 2-Propanol (IPA) | 3.9 | Polar Protic | [Insert experimental data] | [Insert experimental data] |
| Ethanol | 4.3 | Polar Protic | [Insert experimental data] | [Insert experimental data] |
| Methanol | 5.1 | Polar Protic | [Insert experimental data] | [Insert experimental data] |
| Acetonitrile | 5.8 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |
Interpreting the Results
By plotting the measured solubility against the solvent polarity index, a researcher can visualize the relationship between solvent properties and the compound's solubility. This relationship provides valuable insight into the types of intermolecular forces that dominate the solvation process.
Caption: Expected Trend of Solubility vs. Polarity.
Conclusion
This technical guide outlines a robust and scientifically rigorous approach to determining the solubility of N,N,1-Trimethyl-1H-imidazole-2-carboxamide in organic solvents. By combining an understanding of the molecule's physicochemical properties with the meticulous application of the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is fundamental to making informed decisions in subsequent stages of research and development, from designing synthetic workups to developing final product formulations. Adherence to these principles of experimental design and data integrity is essential for success in the scientific endeavor.
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